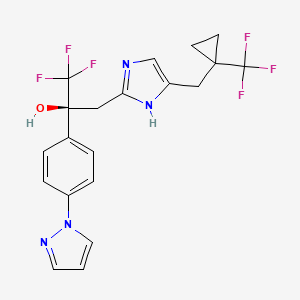
ML380
Overview
Description
ML380 is a highly potent and the first central nervous system penetrant positive allosteric modulator of the muscarinic acetylcholine receptor subtype 5. This compound has shown significant potential in enhancing the potency of acetylcholine and other agonists, making it a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML380 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the indazole core, sulfonylation, and subsequent coupling with piperidine derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce this compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: ML380 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the indazole and piperidine moieties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound, which can be further analyzed for their biological activity .
Scientific Research Applications
ML380 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic acetylcholine receptor modulators.
Biology: Helps in understanding the role of muscarinic acetylcholine receptor subtype 5 in various biological processes.
Medicine: Potential therapeutic applications in treating central nervous system disorders due to its ability to modulate acetylcholine receptor activity.
Industry: Used in the development of new drugs targeting the muscarinic acetylcholine receptor subtype 5
Mechanism of Action
ML380 exerts its effects by binding to an allosteric site on the muscarinic acetylcholine receptor subtype 5. This binding enhances the receptor’s response to acetylcholine and other agonists, leading to increased signal transduction. The molecular targets include the receptor’s orthosteric and allosteric sites, and the pathways involved are primarily related to G protein-coupled receptor signaling .
Comparison with Similar Compounds
ML375: A negative allosteric modulator of the muscarinic acetylcholine receptor subtype 5.
BQZ12: A prototypical positive allosteric modulator of the muscarinic acetylcholine receptor subtype 1.
Comparison: ML380 is unique in its high potency and ability to penetrate the central nervous system, making it more effective in modulating the muscarinic acetylcholine receptor subtype 5 compared to other similar compounds. Its selectivity and efficacy in enhancing acetylcholine response distinguish it from other modulators .
Properties
CAS No. |
1627138-52-6 |
|---|---|
Molecular Formula |
C23H25F3N4O3S |
Molecular Weight |
494.53 |
IUPAC Name |
1-((1H-indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25F3N4O3S/c1-2-29(15-17-5-3-4-6-20(17)23(24,25)26)22(31)16-9-11-30(12-10-16)34(32,33)19-7-8-21-18(13-19)14-27-28-21/h3-8,13-14,16H,2,9-12,15H2,1H3,(H,27,28) |
InChI Key |
FJPQEOQGIZSLES-UHFFFAOYSA-N |
SMILES |
CCN(C(=O)C1CCN(CC1)S(=O)(=O)c1ccc2c(c1)cn[nH]2)Cc1ccccc1C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML380; ML 380; ML-380. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)



![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)


